molecular formula C17H23Cl3N2O3 B13749954 2-Morpholinocyclohexyl 2,6-dichlorocarbanilate hydrochloride CAS No. 29194-93-2

2-Morpholinocyclohexyl 2,6-dichlorocarbanilate hydrochloride

Cat. No.: B13749954
CAS No.: 29194-93-2
M. Wt: 409.7 g/mol
InChI Key: KVVHKQLOJUHSGX-UHFFFAOYSA-N
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Description

2-Morpholinocyclohexyl 2,6-dichlorocarbanilate hydrochloride is a chemical compound with the molecular formula C_13H_20Cl_2N_2O_2·HCl It is known for its unique structure, which includes a morpholine ring attached to a cyclohexyl group, and a 2,6-dichlorocarbanilate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholinocyclohexyl 2,6-dichlorocarbanilate hydrochloride typically involves the reaction of 2,6-dichlorophenyl isocyanate with 2-morpholinocyclohexanol. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Morpholinocyclohexyl 2,6-dichlorocarbanilate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Morpholinocyclohexyl 2,6-dichlorocarbanilate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool in studying various biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Morpholinocyclohexyl 2,6-dichlorocarbanilate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Morpholinocyclohexyl 2,6-dimethylcarbanilate hydrochloride
  • 2-Morpholinocyclohexyl 2,6-difluorocarbanilate hydrochloride
  • 2-Morpholinocyclohexyl 2,6-dibromocarbanilate hydrochloride

Uniqueness

2-Morpholinocyclohexyl 2,6-dichlorocarbanilate hydrochloride stands out due to the presence of chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The dichloro substitution pattern can enhance the compound’s stability and interaction with specific molecular targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

29194-93-2

Molecular Formula

C17H23Cl3N2O3

Molecular Weight

409.7 g/mol

IUPAC Name

(2-morpholin-4-ium-4-ylcyclohexyl) N-(2,6-dichlorophenyl)carbamate;chloride

InChI

InChI=1S/C17H22Cl2N2O3.ClH/c18-12-4-3-5-13(19)16(12)20-17(22)24-15-7-2-1-6-14(15)21-8-10-23-11-9-21;/h3-5,14-15H,1-2,6-11H2,(H,20,22);1H

InChI Key

KVVHKQLOJUHSGX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)[NH+]2CCOCC2)OC(=O)NC3=C(C=CC=C3Cl)Cl.[Cl-]

Origin of Product

United States

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